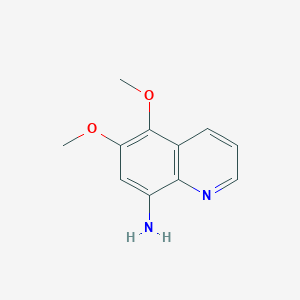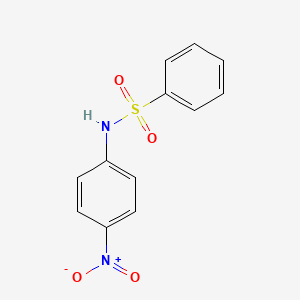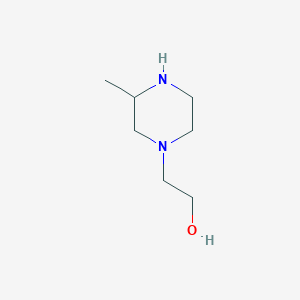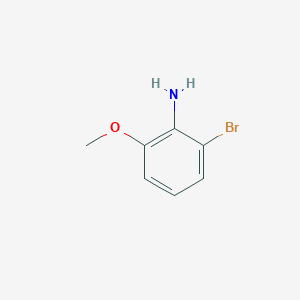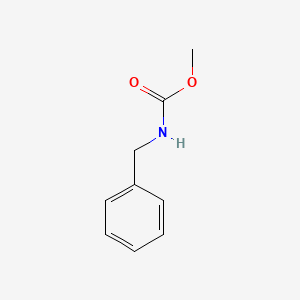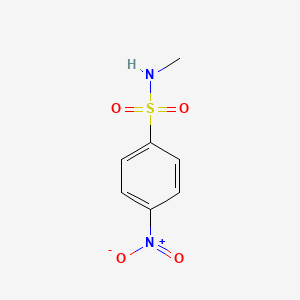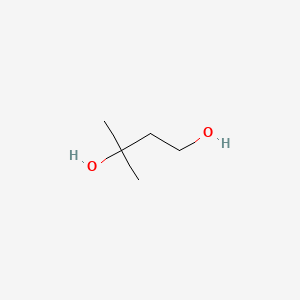
3-甲基-1,3-丁二醇
概述
描述
3-Methyl-1,3-butanediol is an organic compound with the molecular formula C5H12O2. It is a colorless, water-soluble liquid that is commonly used in various industrial and scientific applications. The compound is also known by several other names, including 1,1-Dimethyl-1,3-propanediol, 1,3-Dihydroxy-3-methylbutane, and Isoprene glycol .
科学研究应用
3-Methyl-1,3-butanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of polymers and surfactants.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: 3-Methyl-1,3-butanediol is employed in the production of rubber and other industrial materials
作用机制
Mode of Action
It is known that the compound can interact with its targets, leading to various changes at the molecular level .
Biochemical Pathways
3-Methyl-1,3-butanediol may be involved in several biochemical pathways. For instance, it can be synthesized from isobutene and formaldehyde via a Prins condensation-hydrolysis reaction . This reaction is catalyzed by CeO2, a water-tolerant Lewis acid catalyst . The compound can also be used to produce isoprene, a monomer for the manufacture of polyisoprene rubber and butyl rubber .
Result of Action
It is known that the compound has sedative, hypotensive, and hypoglycemic action comparable to ethanol, with the ® enantiomer being more active . Fatty acid esters of 1,3-butanediol such as the acetoacetate or hexanoate have been researched for inducing ketogenesis .
生化分析
Biochemical Properties
3-Methyl-1,3-butanediol plays a crucial role in biochemical reactions, particularly in carbon-oxygen coupling reactions . It interacts with enzymes such as keto-acid decarboxylase and alcohol dehydrogenase, which are involved in its production and metabolism . These interactions are essential for the compound’s function in various metabolic pathways, including the Ehrlich pathway, where it is produced from the catabolism of leucine .
Cellular Effects
3-Methyl-1,3-butanediol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of ketone bodies, such as β-hydroxybutyrate, which are crucial energy substrates . The compound’s impact on cellular metabolism includes altering the levels of metabolites and influencing metabolic flux .
Molecular Mechanism
At the molecular level, 3-Methyl-1,3-butanediol exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes like alcohol dehydrogenase, which catalyzes its conversion to other metabolites . Additionally, the compound can influence gene expression by modulating the activity of transcription factors involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1,3-butanediol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that higher concentrations of 3-Methyl-1,3-butanediol can lead to metabolic acidosis and other adverse effects over extended periods . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Methyl-1,3-butanediol vary with different dosages in animal models. Low concentrations of the compound are generally well-tolerated and may improve health by increasing the bioavailability of ketone bodies . Higher doses can lead to toxic effects, such as dehydration, metabolic acidosis, and sinusoidal dilation . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
3-Methyl-1,3-butanediol is involved in several metabolic pathways, including the Ehrlich pathway, where it is produced from the catabolism of leucine . The compound interacts with enzymes such as aldehyde dehydrogenase and acetolactate synthase, which are involved in its synthesis and metabolism . These interactions influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, 3-Methyl-1,3-butanediol is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of 3-Methyl-1,3-butanediol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s activity and function within cells. For example, its presence in the cytosol or mitochondria can significantly impact metabolic processes and energy production.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-butanediol can be synthesized through the Prins condensation of isobutene with formaldehyde, followed by hydrolysis. This reaction is typically carried out in the presence of a water-tolerant Lewis acid catalyst such as cerium dioxide (CeO2). The reaction conditions include a temperature of 150°C and a reaction time of 4 hours, resulting in a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-1,3-butanediol often involves the same Prins condensation-hydrolysis route. The use of CeO2 as a catalyst is favored due to its high catalytic activity and selectivity. The feedstocks, isobutene and formaldehyde, are readily available from bio-refineries, making this method both efficient and sustainable .
化学反应分析
Types of Reactions
3-Methyl-1,3-butanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of 3-Methyl-1,3-butanediol can produce carboxylic acids and aldehydes.
Reduction: Reduction can yield various alcohols and hydrocarbons.
Substitution: Substitution reactions can produce halogenated compounds and ethers.
相似化合物的比较
Similar Compounds
- 1,2-Butanediol
- 1,3-Butanediol
- 1,4-Butanediol
- 2,3-Butanediol
- 2-Methyl-1,3-propanediol
Uniqueness
3-Methyl-1,3-butanediol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Unlike other butanediols, it has a branched structure that affects its reactivity and solubility. This uniqueness makes it particularly valuable in specialized applications such as the synthesis of isoprene, a key monomer in the production of synthetic rubber .
属性
IUPAC Name |
3-methylbutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCZYUVICHKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075395 | |
| Record name | 1,3-Butanediol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-33-4 | |
| Record name | 3-Methyl-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopentyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,3-butanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanediol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butanediol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Butanediol, 3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPENTYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19NOL5474Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Methyl-1,3-butanediol primarily used for in chemical research?
A1: 3-Methyl-1,3-butanediol is frequently employed as a precursor in the synthesis of other chemicals. For instance, it serves as a starting material for the production of isoprene, a crucial monomer used in the manufacturing of synthetic rubber. [, , ]
Q2: Can you elaborate on the process of converting 3-Methyl-1,3-butanediol to isoprene, and what factors influence this reaction?
A2: The conversion of 3-Methyl-1,3-butanediol to isoprene is achieved through a dehydration reaction. This reaction can be catalyzed by various materials, including phosphoric acid catalysts [], ZrO2 modified with calcium oxide [], Y2Zr2O7 catalysts [], Al2O3 modified with carbon [], and hydrothermally fabricated Yb2O3 catalysts []. The choice of catalyst and reaction conditions significantly influences the yield and selectivity of isoprene production.
Q3: Are there alternative methods for synthesizing isoprene that utilize 3-Methyl-1,3-butanediol?
A3: Yes, research indicates that isoprene can be synthesized through a biological method involving 3-Methyl-1,3-butanediol. This approach involves the synthesis and dehydration of a diol, with 3-Methyl-1,3-butanediol being a potential candidate. []
Q4: What other reactions, besides isoprene production, has 3-Methyl-1,3-butanediol been studied in?
A4: 3-Methyl-1,3-butanediol has been investigated in reactions aimed at synthesizing six-membered cyclic carbonates, compounds with applications in polyurethane and polycarbonate production. A notable method utilizes lipase-catalyzed transesterification of 3-Methyl-1,3-butanediol with dimethyl carbonate, followed by thermal cyclization. []
Q5: Why is the lipase-catalyzed transesterification method significant for cyclic carbonate synthesis?
A5: This method, employing immobilized Candida antarctica lipase B (Novozym® 435), is considered green and efficient. The lipase exhibits chemoselectivity towards primary, secondary, and tertiary alcohols, leading to a high yield of the desired cyclic carbonate from 3-Methyl-1,3-butanediol. []
Q6: Has 3-Methyl-1,3-butanediol been explored in reactions with amino acids?
A6: Research has explored using 3-Methyl-1,3-butanediol as a nucleophile in reactions with diazo ketones derived from amino acids like alanine, valine, and alanyl-alanine. These reactions, catalyzed by silver benzoate/Et3N, result in the formation of β-amino acylation products, showcasing selective functional group reactivity. []
Q7: Can you provide information on the physicochemical properties of 3-Methyl-1,3-butanediol?
A7: While the provided abstracts don't explicitly detail the molecular formula and weight of 3-Methyl-1,3-butanediol, these can be easily deduced from its name and structure. Additionally, studies have investigated its static relative permittivity under high pressure, providing insights into its behavior under those conditions. []
Q8: Has 3-Methyl-1,3-butanediol been found in any natural sources?
A8: Yes, 3-Methyl-1,3-butanediol has been identified as a marker compound in noni (Morinda citrifolia) juice. This finding assists in characterizing and differentiating noni products. []
Q9: Beyond isoprene and cyclic carbonate synthesis, are there other applications for 3-Methyl-1,3-butanediol?
A9: While the provided research primarily focuses on the aforementioned applications, 3-Methyl-1,3-butanediol's chemical structure, containing two hydroxyl groups, suggests potential use in polymer chemistry. It could potentially serve as a monomer or a modifying agent in the synthesis of polyesters or polyurethanes. Further research is necessary to explore these possibilities.
Q10: What insights do the studies provide regarding the kinetics of reactions involving 3-Methyl-1,3-butanediol?
A10: Research on the urethane reaction kinetics of 3-Methyl-1,3-butanediol with phenyl isocyanate in dimethylformamide revealed valuable information. The reaction follows second-order kinetics, with different rate constants observed in the initial and final stages. The activation energy (Ea), activation enthalpy (ΔH), and activation entropy (ΔS) for the urethane reaction of the tertiary hydroxyl group were also determined. []
Q11: How does the presence of formaldehyde impact reactions involving compounds structurally similar to 3-Methyl-1,3-butanediol?
A11: Studies investigating the influence of formaldehyde on reactions of dimethylvinylcarbinol and dimethylallyl alcohol, compounds structurally related to 3-Methyl-1,3-butanediol, in acidic solutions provide valuable insights. These studies examined the effect of formaldehyde on reaction rate constants and product composition, offering insights into potential reactivity patterns of 3-Methyl-1,3-butanediol in similar systems. [, ]
Q12: Can you elaborate on the significance of studying the Prins condensation-hydrolysis reaction using catalysts like CeO2 and Pr-doped CeO2?
A12: The Prins condensation-hydrolysis reaction allows for the synthesis of 3-Methyl-1,3-butanediol from isobutene and formaldehyde. Using CeO2 catalysts, particularly Pr-doped CeO2, has been shown to be effective for this reaction. The research delves into the impact of crystal planes and oxygen vacancies in CeO2 on its catalytic activity, providing insights into catalyst design for this reaction. [, ]
Q13: What makes Pr-doped CeO2 a promising catalyst for the Prins condensation-hydrolysis reaction?
A13: Studies highlight that incorporating Praseodymium (Pr) into the CeO2 lattice enhances its catalytic activity in the Prins condensation-hydrolysis reaction. The Pr doping increases the concentration of oxygen vacancies on the CeO2 surface, leading to higher Lewis acidity, which is crucial for promoting this reaction and achieving higher yields of 3-Methyl-1,3-butanediol. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
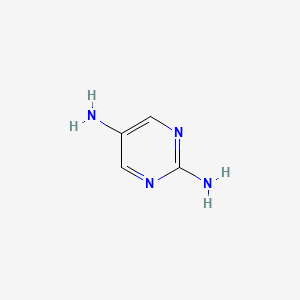
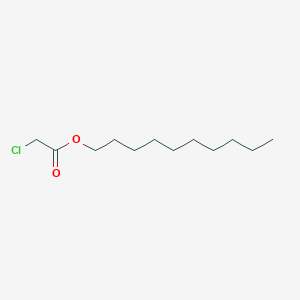
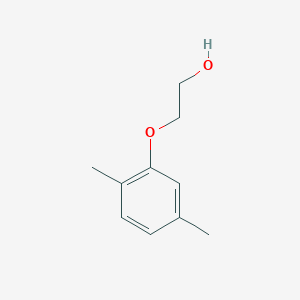
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)
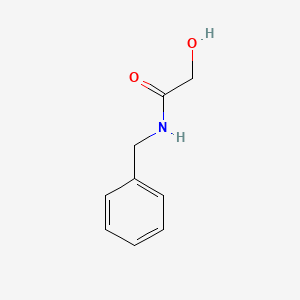
![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)
